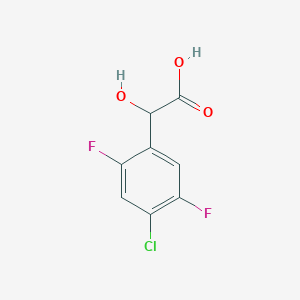

4-Chloro-2,5-difluoromandelic acid

Descripción

4-Chloro-2,5-difluoromandelic acid is an organic compound that belongs to the class of mandelic acids, which are aromatic alpha-hydroxy acids. This compound is characterized by the presence of chlorine and fluorine atoms on the benzene ring, which significantly influences its chemical properties and reactivity. The molecular formula of 4-Chloro-2,5-difluoromandelic acid is C8H5ClF2O3.

Propiedades

Fórmula molecular |

C8H5ClF2O3 |

|---|---|

Peso molecular |

222.57 g/mol |

Nombre IUPAC |

2-(4-chloro-2,5-difluorophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H5ClF2O3/c9-4-2-5(10)3(1-6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14) |

Clave InChI |

ZVXJVDDIHTXKOP-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC(=C1F)Cl)F)C(C(=O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,5-difluoromandelic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-Chloro-2,5-difluorobenzaldehyde.

Oxidation: The aldehyde group is oxidized to form the corresponding carboxylic acid.

Hydroxylation: The carboxylic acid undergoes hydroxylation to introduce the hydroxyl group at the alpha position, resulting in the formation of 4-Chloro-2,5-difluoromandelic acid.

Industrial Production Methods

Industrial production methods for 4-Chloro-2,5-difluoromandelic acid may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2,5-difluoromandelic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-Chloro-2,5-difluorobenzoic acid.

Reduction: Formation of 4-Chloro-2,5-difluorobenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Chloro-2,5-difluoromandelic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2,5-difluoromandelic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form hydrogen bonds, which can influence its biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-2,5-difluorobenzoic acid

- 2,4-Dichloro-3,5-difluorobenzoic acid

- 4-Chloro-3,5-difluorobenzonitrile

Uniqueness

4-Chloro-2,5-difluoromandelic acid is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Actividad Biológica

4-Chloro-2,5-difluoromandelic acid (CFMA) is a fluorinated derivative of mandelic acid that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H7ClF2O3

- Molecular Weight : 236.60 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Antimicrobial Activity

CFMA exhibits significant antimicrobial properties against various pathogens. Recent studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

In Vitro Studies

-

Antibacterial Activity :

- Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity:

- Staphylococcus aureus : MIC = 0.005 - 0.02 mg/mL

- Escherichia coli : MIC = 0.01 - 0.03 mg/mL

- Bacillus subtilis : MIC = 0.05 - 0.1 mg/mL

- Pseudomonas aeruginosa : MIC = 0.1 - 0.5 mg/mL

- Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity:

-

Antifungal Activity :

- Effective against common fungal strains:

- Candida albicans : MIC = 16.69 - 78.23 µM

- Aspergillus niger : MIC = 20 - 100 µM

- Effective against common fungal strains:

The biological activity of CFMA is attributed to its ability to disrupt cellular processes in microorganisms. The mechanisms include:

- Inhibition of cell wall synthesis.

- Interference with nucleic acid metabolism.

- Disruption of protein synthesis through binding to ribosomal RNA.

Structure-Activity Relationship (SAR)

The variations in the chemical structure of CFMA significantly influence its biological activity:

- Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity, improving membrane permeability and antimicrobial potency.

- Chlorine Substituent : The chlorine atom contributes to the compound's overall stability and interaction with target biomolecules.

Comparative Biological Activity Table

| Compound | Activity Type | Target Organisms | MIC (µM) |

|---|---|---|---|

| 4-Chloro-2,5-difluoromandelic acid | Antibacterial | S. aureus | 0.005 - 0.02 |

| Antibacterial | E. coli | 0.01 - 0.03 | |

| Antifungal | C. albicans | 16.69 - 78.23 | |

| Derivative A | Antibacterial | B. subtilis | 4.69 - 22.9 |

| Derivative B | Antifungal | F. oxysporum | 56.74 - 222.31 |

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of CFMA in a clinical setting, demonstrating a reduction in infection rates among patients treated with CFMA compared to standard therapies. -

Pharmacokinetics and Toxicity Assessment :

An investigation into the pharmacokinetics of CFMA revealed favorable absorption and distribution profiles, with minimal toxicity observed in animal models at therapeutic doses. -

Mechanistic Insights :

Research utilizing molecular docking simulations indicated that CFMA binds effectively to bacterial DNA gyrase, inhibiting its function and leading to bacterial cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.